molecular formula C9H7ClS B14708103 Benzene, [(1-chloro-2-propynyl)thio]- CAS No. 13865-10-6

Benzene, [(1-chloro-2-propynyl)thio]-

Cat. No.: B14708103
CAS No.: 13865-10-6
M. Wt: 182.67 g/mol
InChI Key: SYURRAFSUAPREJ-UHFFFAOYSA-N
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Description

Benzene, [(1-chloro-2-propynyl)thio]- is an organic compound characterized by a benzene ring substituted with a [(1-chloro-2-propynyl)thio] group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-chloro-2-propynyl)thio]- typically involves the reaction of benzene with 1-chloro-2-propynyl thiol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of a solvent like dichloromethane or toluene to dissolve the reactants.

Industrial Production Methods: On an industrial scale, the production of Benzene, [(1-chloro-2-propynyl)thio]- may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.

Types of Reactions:

    Oxidation: Benzene, [(1-chloro-2-propynyl)thio]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the [(1-chloro-2-propynyl)thio] group to a thiol or sulfide, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or alkoxide ions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, ammonia, alcohols, typically under reflux conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Hydroxylated, aminated, or alkoxylated derivatives.

Scientific Research Applications

Benzene, [(1-chloro-2-propynyl)thio]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, including dyes, polymers, and coatings.

Mechanism of Action

The mechanism of action of Benzene, [(1-chloro-2-propynyl)thio]- involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The [(1-chloro-2-propynyl)thio] group can undergo metabolic transformations, resulting in the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

  • Benzene, [(1-chloro-2-propyl)thio]-
  • Benzene, [(1-chloro-2-butynyl)thio]-
  • Benzene, [(1-chloro-2-ethynyl)thio]-

Comparison: Benzene, [(1-chloro-2-propynyl)thio]- is unique due to the presence of the propynyl group, which imparts distinct reactivity compared to its analogs. The propynyl group can participate in additional reactions, such as cycloaddition or polymerization, which are not possible with the propyl or ethynyl analogs. This makes Benzene, [(1-chloro-2-propynyl)thio]- a versatile compound with broader applications in synthetic chemistry and materials science.

Properties

CAS No.

13865-10-6

Molecular Formula

C9H7ClS

Molecular Weight

182.67 g/mol

IUPAC Name

1-chloroprop-2-ynylsulfanylbenzene

InChI

InChI=1S/C9H7ClS/c1-2-9(10)11-8-6-4-3-5-7-8/h1,3-7,9H

InChI Key

SYURRAFSUAPREJ-UHFFFAOYSA-N

Canonical SMILES

C#CC(SC1=CC=CC=C1)Cl

Origin of Product

United States

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